![molecular formula C15H20BBrO4 B6331008 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester; 98% CAS No. 2096341-94-3](/img/structure/B6331008.png)
4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester; 98%
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Overview
Description
4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, is a significant process in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
Pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are used in various chemical reactions. They are used in the Suzuki–Miyaura coupling , and their protodeboronation is used in the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .Physical And Chemical Properties Analysis
Boronic acids and their esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are only marginally stable in water . The rate of their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound can be used as a substrate in the Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of various aryl compounds through the coupling of aryl iodides .
Synthesis of Sulfinamide Derivatives
It can also be utilized to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, which are valuable in pharmaceutical chemistry .
Aerobic Fluoroalkylation
The compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, a method used in the introduction of fluoroalkyl groups into aromatic compounds .
Nitration Reactions
It is used in one-pot ipso-nitration of arylboronic acids, a process important for introducing nitro groups into aromatic rings, which is a key step in the synthesis of many organic compounds .
Protodeboronation
The compound has been applied in protodeboronation studies, which is a method for removing boronic ester groups from molecules. This is particularly useful in synthetic organic chemistry for modifying molecular structures .
Hydrolysis Studies
Research has been conducted on the susceptibility to hydrolysis of phenylboronic pinacol esters, including this compound. The kinetics of hydrolysis can provide insights into stability and reactivity, which are crucial for storage and application in synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is the formation of carbon-carbon bonds in organic molecules. It is used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the combination of chemically differentiated fragments and has been tailored for application under specific coupling conditions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules. This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Also, these compounds are only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKRZVUMPUYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
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